3-Phenoxypropionic acid

Übersicht

Beschreibung

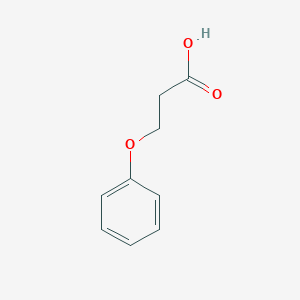

3-Phenoxypropionic acid is an organic compound with the molecular formula C9H10O3. It is characterized by a phenoxy group attached to a propionic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Phenoxypropionic acid can be synthesized through several methods. One common method involves the reaction of phenol with 3-chloropropionic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and minimize by-products. The product is then purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenoxypropionic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted phenoxypropionic acids.

Wissenschaftliche Forschungsanwendungen

3-Phenoxypropionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of bioactive compounds.

Medicine: Research explores its potential as a pharmacophore in drug development.

Industry: It is used in the production of herbicides, insecticides, and fungicides.

Wirkmechanismus

The mechanism of action of 3-Phenoxypropionic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes, affecting various metabolic pathways. The phenoxy group plays a crucial role in its binding affinity and specificity towards target molecules.

Vergleich Mit ähnlichen Verbindungen

- 2-Phenoxypropionic acid

- 3-Benzoylpropionic acid

- 3-(4-Chlorophenoxy)propionic acid

Comparison: 3-Phenoxypropionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties Compared to 2-Phenoxypropionic acid, it has a different substitution pattern, leading to variations in reactivity and applications

Biologische Aktivität

3-Phenoxypropionic acid (3-PPA), a compound with the molecular formula and a molecular weight of approximately 166.17 g/mol, is known for its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of 3-PPA, focusing on its pharmacokinetics, toxicological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.1739 g/mol |

| IUPAC Name | 3-phenoxypropanoic acid |

| CAS Registry Number | 7170-38-9 |

| Log P | 1.53 |

| Solubility | 3.62 g/L |

Pharmacokinetics

Pharmacokinetic studies indicate that 3-PPA exhibits high gastrointestinal absorption and can cross the blood-brain barrier, which raises concerns regarding its potential neurotoxic effects. The compound has been shown to follow Lipinski's rule of five, suggesting good bioavailability and the possibility of being a candidate for drug development.

Toxicological Profile

Recent studies have highlighted the toxicological effects of 3-PPA and its metabolites. An in silico investigation revealed that various metabolites derived from 3-PPA are associated with significant health risks, including:

- Haematemesis : Vomiting blood due to gastrointestinal irritation.

- Reproductive Dysfunction : Impairments in reproductive health.

- Allergic Dermatitis : Skin reactions leading to inflammation.

- Neurotoxicity : Adverse effects on nervous system function.

The study identified ten metabolite products through Phase II reactions such as O-glucuronidation and O-sulfation, which were linked to harmful biological processes. Notably, one metabolite demonstrated a higher binding affinity to cytochrome P450 enzymes (CYP2C9 and CYP3A4), indicating significant metabolic interactions that could enhance toxicity .

Case Studies

- Toxicological Assessment : A comprehensive assessment was conducted using various computational methods (PASS online, ADMETlab) to evaluate the toxic effects of 3-PPA and its metabolites. The findings indicated a strong association between these compounds and apoptotic pathways, suggesting potential risks for organ systems like the liver and kidneys .

- Environmental Impact : Research has shown that phenoxypropionic acid derivatives can persist in the environment, raising concerns about their long-term ecological effects. Monitoring studies have indicated that these compounds can accumulate in aquatic systems, potentially affecting local wildlife .

The biological activity of 3-PPA is attributed to its interaction with several biological targets:

- Phospholipid-translocating ATPase Inhibitors : This interaction may disrupt cellular membrane integrity.

- Neuroendocrine Disruption : Evidence suggests that 3-PPA may interfere with hormonal signaling pathways.

- Caspase Activation : Metabolites have been linked to caspase activation pathways, which play a critical role in apoptosis .

Future Directions

Further research is needed to elucidate the molecular mechanisms underlying the biological activity of 3-PPA and its metabolites. Experimental validation of in silico predictions is crucial for understanding the full spectrum of its toxicological profile and for developing potential therapeutic interventions.

Eigenschaften

IUPAC Name |

3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSOTUQRURCMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221921 | |

| Record name | 3-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Phenoxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7170-38-9 | |

| Record name | 3-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenoxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97.5 °C | |

| Record name | 3-Phenoxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-phenoxypropionic acid metabolized in living organisms?

A1: Studies using rabbits and rats show that this compound is a key metabolite of 1,2-epoxy-3-phenoxypropane. [] This suggests that the metabolism of the epoxide leads to the formation of this compound in these animal models.

Q2: Are there any known effects of this compound on liver regeneration?

A2: Research indicates that this compound, when administered at a level of 0.75% in the diet of male rats after partial hepatectomy, did not significantly affect liver regeneration. This suggests that this compound, unlike some other phenoxy-acids like ethyl clofibrate, might not possess significant stimulatory or inhibitory effects on liver regeneration under these specific experimental conditions. [, ]

Q3: Can this compound be selectively separated from other organic acids?

A3: Yes, research demonstrates that a lipase-facilitated supported liquid membrane (SLM) can selectively separate this compound from a mixture of organic acids. [] This selective transport is attributed to the substrate specificity of the surfactant-lipase complex within the SLM, highlighting the potential of this technique for the purification and separation of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.